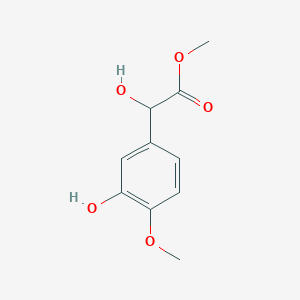

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate

Description

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate is a phenolic ester featuring a hydroxy group at the 3-position and a methoxy group at the 4-position on the phenyl ring. This structural motif is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties, as seen in related compounds . Its synthesis and characterization often involve chromatographic techniques and spectroscopic methods (NMR, MS) .

Properties

Molecular Formula |

C10H12O5 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate |

InChI |

InChI=1S/C10H12O5/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,11-12H,1-2H3 |

InChI Key |

QZRAPFWYCKNDHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group produces alcohols.

Scientific Research Applications

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The bioactivity and physicochemical properties of this compound are influenced by the positions of hydroxy and methoxy groups, esterification, and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Biological Activity

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate, a compound with notable structural features, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a methoxy group on an aromatic ring, which play crucial roles in its biological activity. The molecular formula is with a molecular weight of approximately 197.16 g/mol .

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antioxidant Properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is essential for protecting cells from damage and may contribute to its potential therapeutic effects.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in developing antimicrobial agents.

- Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory responses, which could have implications for conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent. The specific pathways involved in this activity are still under investigation .

The biological activity of this compound is thought to be mediated through various molecular interactions:

- Enzyme Modulation : The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, potentially altering their activity and influencing metabolic pathways.

- Signal Transduction : By interacting with specific signaling pathways, the compound may affect gene expression related to inflammation and cell growth.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, this compound was tested on MCF-7 breast cancer cells. Results indicated a concentration-dependent inhibition of cell growth, with an IC50 value suggesting significant potency against this cell line. Further investigations are ongoing to elucidate the specific mechanisms by which this compound exerts its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.